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Compound of Interest

Compound Name:
Diethyl 2,2'-(1,4-

phenylene)diacetate

Cat. No.: B140746 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic characteristics of ortho-, meta-, and para-phenylene diacetate. This

guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data, supported by detailed experimental protocols.

The ortho, meta, and para isomers of phenylene diacetate are structurally similar compounds

with the same molecular formula (C₁₀H₁₀O₄) and weight (194.18 g/mol ). However, the spatial

arrangement of the two acetate groups on the phenyl ring leads to distinct spectroscopic

properties. Understanding these differences is crucial for the correct identification and

characterization of these isomers in various research and development applications. This guide

presents a side-by-side comparison of their key spectroscopic features.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Infrared (IR) Spectroscopy, and Mass Spectrometry for the ortho, meta, and para isomers of

phenylene diacetate.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Isomer
Chemical Shift
(δ) [ppm]

Multiplicity Integration Assignment

Ortho 7.20-7.10 m 4H Ar-H

2.30 s 6H -C(=O)CH₃

Meta 7.35 t, J=8.0 Hz 1H Ar-H (H-5)

7.05 dd, J=8.0, 2.0 Hz 2H Ar-H (H-4, H-6)

6.85 t, J=2.0 Hz 1H Ar-H (H-2)

2.29 s 6H -C(=O)CH₃

Para[1] 7.08 s 4H Ar-H

2.28 s 6H -C(=O)CH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Isomer Chemical Shift (δ) [ppm] Assignment

Ortho
169.0, 145.5, 127.5, 126.0,

123.5, 21.0

C=O, C-O, Ar-C, Ar-CH, Ar-

CH, -CH₃

Meta
169.1, 151.1, 129.8, 119.5,

115.0, 21.2

C=O, C-O, Ar-CH, Ar-CH, Ar-

CH, -CH₃

Para 169.3, 148.2, 122.1, 21.1 C=O, C-O, Ar-CH, -CH₃

Table 3: Infrared (IR) Spectral Data (KBr Pellet)
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Isomer Wavenumber (cm⁻¹) Assignment

Ortho ~1770, ~1200, ~750

C=O stretch (ester), C-O

stretch, C-H bend (ortho-

disubstituted)

Meta[2] 1755, 1200, 770, 680

C=O stretch (ester), C-O

stretch, C-H bend (meta-

disubstituted)

Para[1] 1763, 1215, 830

C=O stretch (ester), C-O

stretch, C-H bend (para-

disubstituted)

Table 4: Mass Spectrometry Data (Electron Ionization)

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

Ortho 194 152, 110, 43

Meta[2] 194 152, 110, 43

Para[1] 194 152, 110, 43

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

analysis of the phenylene diacetate isomers.
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Experimental Workflow for Spectroscopic Comparison
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Caption: Synthesis and spectroscopic analysis workflow.
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Experimental Protocols
Synthesis of Phenylene Diacetate Isomers

A general method for the synthesis of ortho-, meta-, and para-phenylene diacetate involves the

acetylation of the corresponding phenylenediamine with acetic anhydride.

Materials:

o-Phenylenediamine, m-phenylenediamine, or p-phenylenediamine

Acetic anhydride

Pyridine (optional, as a catalyst)

Dichloromethane (or other suitable solvent)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Ethanol (for recrystallization)

Procedure:

Dissolve the respective phenylenediamine isomer (1 equivalent) in dichloromethane.

Add acetic anhydride (2.2 equivalents) dropwise to the solution while stirring. A catalytic

amount of pyridine can be added.

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate

solution to neutralize any excess acetic acid.

Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from ethanol to yield the pure phenylene

diacetate isomer.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the purified phenylene diacetate

isomer in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR: Acquire the proton NMR spectrum using standard parameters.

¹³C NMR: Acquire the carbon-13 NMR spectrum using standard broadband proton-

decoupled parameters.

Infrared (IR) Spectroscopy:

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: Introduce a small amount of the sample directly into the ion source.

Ionization: Use a standard electron energy of 70 eV.

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. EP0488342A1 - Preparation of ortho-phenylenediamine - Google Patents
[patents.google.com]

2. wwwchem.uwimona.edu.jm [wwwchem.uwimona.edu.jm]
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and-para-isomers-of-phenylene-diacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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